molecular formula C14H17ClN2O2 B2708670 ethyl 1-(3-methylbenzyl)-1H-imidazole-2-carboxylate CAS No. 1119450-17-7

ethyl 1-(3-methylbenzyl)-1H-imidazole-2-carboxylate

Cat. No.: B2708670
CAS No.: 1119450-17-7
M. Wt: 280.75
InChI Key: XCFNKGGZXSILQK-UHFFFAOYSA-N
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Description

Historical Development of Imidazole Chemistry

The exploration of imidazole chemistry began in the mid-19th century with Heinrich Debus’s seminal 1858 synthesis of imidazole itself. Early research focused on isolating naturally occurring imidazole derivatives, such as histidine and histamine, which revealed the ring’s biological significance. By the late 19th century, Arthur Rudolf Hantzsch’s nomenclature systematization (1887) and Radziszewsky’s α-dicarbonyl-ammonia-aldehyde reaction (1882) laid foundational synthetic pathways. Bredereck’s 20th-century improvements using formamide and formaldehyde under high-temperature conditions further expanded access to diverse imidazole scaffolds. These advances enabled the development of pharmacologically active derivatives, including antifungal agents and sedatives, cementing imidazole’s role in medicinal chemistry.

Significance of Imidazole-2-Carboxylate Derivatives

Imidazole-2-carboxylates occupy a critical niche in heterocyclic chemistry due to their dual functionality: the electron-rich imidazole ring participates in hydrogen bonding, while the ester group enables facile derivatization. Industrial applications span pharmaceuticals (e.g., antiviral and anticancer agents), agrochemicals (pest control intermediates), and epoxy resin curing systems. The carboxylate moiety enhances metabolic stability compared to free carboxylic acids, making these derivatives preferred substrates for drug discovery. Notably, nitro- and amino-substituted variants demonstrate structure-dependent bioactivity, as evidenced by cytotoxic IC~50~ values below 10 µM in breast cancer cell lines.

Structural Classifications of Substituted Imidazoles

Substituted imidazoles are classified by:

  • Ring substitution patterns : Electrophilic attacks favor the 2nd, 4th, and 5th positions due to resonance stabilization.
  • N1-functionalization : Alkylation at N1 (e.g., 3-methylbenzyl in ethyl 1-(3-methylbenzyl)-1H-imidazole-2-carboxylate) modulates steric and electronic properties.
  • C2 substituents : Ester groups at C2 enhance solubility and serve as synthetic handles for further modifications.

The title compound exemplifies a N1-benzyl, C2-ester subclass. Its 3-methylbenzyl group introduces lipophilicity, potentially improving membrane permeability, while the ethyl ester balances reactivity and stability. Tautomerism between 1H- and 3H- forms (ΔG~taut~ ≈ 2 kcal/mol) further influences conformational dynamics.

Positioning of this compound in Current Research

This derivative is strategically positioned at the intersection of synthetic methodology development and bioactivity exploration. Recent patents highlight optimized routes using halogenated intermediates and copper catalysis to achieve yields exceeding 80%. In pharmacological contexts, its structural analogs show promise in oncology, with carbazole-linked variants exhibiting IC~50~ values of 2.5 µM against MCF-7 breast cancer cells. Current studies focus on:

  • Structure-activity relationships (SAR) : Comparing nitro (-NO~2~) and amino (-NH~2~) substitutions at C4/C5 positions.
  • Target engagement : Molecular docking reveals preferential binding to DNA minor grooves over tubulin (ΔG~binding~ = -9.2 vs. -7.8 kcal/mol).
Property Value/Characteristic Source Citation
Synthetic yield 82% (copper-catalyzed cyclization)
Anticancer activity IC~50~ = 28.7 µM (MCF-7, imidazole analog)
LogP (predicted) 2.1 (3-methylbenzyl enhances lipophilicity)

Properties

IUPAC Name

ethyl 1-[(3-methylphenyl)methyl]imidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-15-7-8-16(13)10-12-6-4-5-11(2)9-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUIAKMLJOYDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN1CC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901189177
Record name Ethyl 1-[(3-methylphenyl)methyl]-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-17-7
Record name Ethyl 1-[(3-methylphenyl)methyl]-1H-imidazole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[(3-methylphenyl)methyl]-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 1-(3-methylbenzyl)-1H-imidazole-2-carboxylate is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Overview of Imidazole Derivatives

Imidazole derivatives, including this compound, have been reported to exhibit various biological activities such as:

  • Antiviral : Inhibitory effects against viruses like HIV and influenza.
  • Anticancer : Potential to inhibit tumor growth and metastasis.
  • Antimicrobial : Activity against a range of bacteria and fungi.
  • Anti-inflammatory : Modulation of inflammatory pathways.

These properties make imidazole derivatives attractive candidates for drug development in multiple therapeutic areas .

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways. The specific mechanisms include:

  • Inhibition of Enzymatic Activity : Many imidazole derivatives inhibit enzymes that are crucial for viral replication and cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways involved in inflammation and immune responses.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good solubility in organic solvents like dichloromethane and methanol, which is essential for its bioavailability in therapeutic applications. This solubility suggests a favorable absorption profile when formulated appropriately .

Antiviral Activity

A study demonstrated that imidazole derivatives, including related compounds, exhibited significant antiviral activity against influenza A virus. The mechanism involved the inhibition of viral replication through interference with viral protein synthesis.

Anticancer Potential

Research has indicated that certain imidazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound showed promising results in disrupting cancer cell metabolism and inducing apoptosis in vitro. The efficacy was evaluated using cell viability assays, revealing IC50 values indicating potent anticancer activity .

Antimicrobial Properties

In antimicrobial studies, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing significant inhibition of bacterial growth at concentrations as low as 50 µg/mL .

Data Summary Table

Activity TypeObserved EffectsReference
AntiviralInhibition of influenza A virus replication
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has shown that imidazole derivatives exhibit antimicrobial properties. Ethyl 1-(3-methylbenzyl)-1H-imidazole-2-carboxylate has been evaluated for its efficacy against various bacterial strains. In vitro studies indicated that this compound demonstrates significant antibacterial activity, making it a candidate for developing new antimicrobial agents .

2. Antitumor Activity
Studies focused on the biological activity of imidazole derivatives have revealed that this compound possesses antitumor properties. It has been tested against different cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The compound's mechanism of action may involve interference with cellular signaling pathways critical for tumor growth .

3. Enzyme Inhibition
The compound has also been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to cancer progression or microbial metabolism, providing a dual benefit in therapeutic contexts .

Biochemical Applications

1. Ligand Development
this compound serves as a valuable ligand in biochemical assays. Its ability to bind selectively to certain receptors makes it useful for studying receptor-ligand interactions in pharmacological research .

2. Photolabeling Studies
The compound has been utilized in photolabeling studies to investigate binding sites on ion channels and other membrane proteins. This application is critical for understanding drug interactions at the molecular level, particularly in anesthetic research where imidazole derivatives play a role .

Material Science Applications

1. Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its unique chemical structure allows for modifications that can lead to innovative materials with tailored functionalities .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application Area Findings
Medicinal ChemistryExhibits antimicrobial and antitumor activities; potential enzyme inhibitor
BiochemistryUseful as a ligand in receptor studies; involved in photolabeling studies
Material ScienceEnhances properties of polymer matrices; potential for innovative materials

Chemical Reactions Analysis

Hydrolysis

Ethyl 1-(3-methylbenzyl)-1H-imidazole-2-carboxylate can undergo hydrolysis to form the corresponding carboxylic acid. This reaction is typically carried out under basic conditions using sodium hydroxide or potassium hydroxide in an aqueous solvent.

Reaction ConditionsProduct
NaOH, H₂O, reflux1-(3-Methylbenzyl)-1H-imidazole-2-carboxylic acid

Condensation Reactions

The carboxylic acid derivative can participate in condensation reactions with amines to form amides. This is often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) .

Reaction ConditionsProduct
EDC·HCl, HOBt, DMFAmide derivatives

Other Reactions

Imidazole derivatives can also undergo various other reactions such as N-alkylation, ring opening, and participation in heterocyclic reactions.

Analytical Techniques for Characterization

The characterization of this compound and its derivatives involves several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS) : Useful for determining the molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy : Helps identify functional groups present in the molecule.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 3-methylbenzyl group introduces steric bulk and electron-donating effects compared to smaller substituents (e.g., methyl) or electron-withdrawing groups (e.g., 4-chlorobenzyl). This may influence reactivity, solubility, or target binding .
  • Synthetic Yields : Ethyl 1-(4-chlorobenzyl)-1H-imidazole-2-carboxylate achieves a 96% yield under similar alkylation conditions , suggesting that substituent electronic properties (e.g., chloro vs. methyl) minimally impact reaction efficiency.
  • Ester Group Variations : Methyl esters (e.g., CAS 17334-09-7) exhibit lower similarity indices (0.80 vs. 0.83 for ethyl esters), highlighting the importance of the ethyl group in maintaining structural integrity for specific applications .
Physicochemical and Pharmacokinetic Considerations
  • Metabolic Stability : Ethyl esters are generally more resistant to hydrolysis than methyl esters, which may prolong in vivo activity compared to methyl carboxylates (e.g., CAS 17334-09-7) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 1-(3-methylbenzyl)-1H-imidazole-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 1-methylimidazole derivatives react with ethyl chloroformate in the presence of a base (e.g., triethylamine) under mild conditions (room temperature, inert atmosphere) to form ester linkages. Solvent choice (e.g., dichloromethane) and catalyst selection (e.g., Mn(IV) oxide for oxidation steps) critically affect yield and purity. Reaction time optimization (e.g., 2–5 hours) and purification via column chromatography are recommended for high-purity products .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the imidazole ring and benzyl group. Infrared (IR) spectroscopy identifies functional groups like ester carbonyl (C=O, ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For example, derivatives in related studies show characteristic NMR shifts for methylbenzyl protons (δ 2.3–2.5 ppm) and ester carbonyl carbons (δ 165–170 ppm) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodology : Solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) guide formulation for biological assays. Stability studies involve monitoring degradation via HPLC under varying pH, temperature, and light exposure. For imidazole derivatives, ester groups may hydrolyze under acidic/basic conditions, requiring storage at −20°C in inert solvents .

Advanced Research Questions

Q. How can computational tools optimize the synthesis and functionalization of this compound?

  • Methodology : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible synthetic pathways by analyzing reaction databases. Quantum chemical calculations (e.g., density functional theory) model transition states to identify energy-efficient routes. For example, retrosynthetic analysis of imidazole esters can prioritize routes with fewer steps and higher atom economy .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology : Comparative analysis of assay conditions (e.g., cell lines, EGFR inhibition protocols) is critical. For instance, cytotoxicity discrepancies in imidazole derivatives may arise from differences in cell viability assays (MTT vs. ATP-based). Dose-response curves and statistical validation (e.g., ANOVA) help clarify activity thresholds. Structural analogs with modified substituents (e.g., halogenation) can isolate key pharmacophores .

Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?

  • Methodology : Systematic substitution of the benzyl or ester groups (e.g., introducing halogens, methyl, or methoxy groups) is performed. Biological testing (e.g., IC₅₀ values for kinase inhibition) identifies critical substituents. Molecular docking (e.g., AutoDock Vina) predicts binding interactions with targets like EGFR, guiding rational design. For example, 3-methylbenzyl analogs show enhanced hydrophobic interactions in docking models .

Q. How can researchers design analogs with improved pharmacokinetic properties while retaining activity?

  • Methodology : ADMET prediction tools (e.g., SwissADME) assess logP, solubility, and cytochrome P450 interactions. Ester-to-amide substitutions may enhance metabolic stability. For example, replacing ethyl esters with methyl groups reduces hydrolysis rates. In vivo pharmacokinetic studies (e.g., rat models) validate bioavailability and half-life improvements .

Data Contradiction Analysis

Q. How should conflicting data on cytotoxicity and selectivity be addressed?

  • Methodology : Cross-validate assays using standardized protocols (e.g., NCI-60 cell line panel). Analyze off-target effects via kinase profiling. Structural analogs with divergent activity profiles (e.g., 4-fluorobenzyl vs. 3-methylbenzyl) can pinpoint steric or electronic factors influencing selectivity. Meta-analyses of published datasets identify consensus trends .

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